7-(4-benzoylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene
Description
This compound features a highly complex polycyclic framework with fused nitrogen- and oxygen-containing rings. Key structural attributes include:
- 2,4,6-Trimethylphenyl group: Introduces steric bulk, which may hinder rotational freedom and affect crystallinity or intermolecular interactions.
Properties
IUPAC Name |
phenyl-[4-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazole-5-carbonyl]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O3/c1-19-17-20(2)27(21(3)18-19)29-31-37-34-32(29)25-11-7-8-12-26(25)33(34)30(36)24-15-13-23(14-16-24)28(35)22-9-5-4-6-10-22/h4-18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWHHDLGFMQKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NON3N2C4=CC=CC=C4N3C(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-benzoylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the benzoyl and trimethylphenyl groups. Common reagents used in these reactions include benzoyl chloride, trimethylphenylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-benzoylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
P2X7 Receptor Agonism
The compound is recognized for its ability to act as an agonist for the P2X7 receptor , a member of the purinergic receptor family that is involved in various physiological processes including inflammation and pain signaling.
- Mechanism of Action : The activation of P2X7 receptors by this compound leads to increased intracellular calcium levels and can induce cellular responses such as apoptosis in certain contexts . This property makes it a valuable tool in studying cellular mechanisms related to neurodegenerative diseases.
- Research Findings : Studies have shown that the compound can induce cell death in neuronal cell lines, particularly in models of Huntington's disease. The effects were reversible with specific antagonists, indicating its potential for therapeutic applications .
Neuroprotective Research
In experimental models of neurodegeneration, the compound's modulation of P2X7 receptors has been linked to altered synaptic transmission and neuronal survival:
- Case Study : In corticostriatal slices from symptomatic R6/2 mice (a model for Huntington's disease), the compound was found to reduce synaptic transmission more significantly than in wild-type mice. This suggests a presynaptic inhibitory action that could be exploited for therapeutic interventions .
Biochemical Applications
Mechanism of Action
The mechanism of action of 7-(4-benzoylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
Functional and Application Comparisons
- Pharmaceutical Potential: The 1,2,4-triazole derivatives in exhibit antimicrobial and anti-inflammatory activity, suggesting the target compound’s polyaza core could have similar bioactivity.
- Materials Science : The crystallographic stability of hexaazatricyclo systems (e.g., ) implies that the target compound may form stable single crystals for optoelectronic applications.
- Chemosensing : Analogous triazoles act as metal cation sensors ; the target’s benzoyl groups could enhance selectivity for aromatic pollutants.
Biological Activity
The compound 7-(4-benzoylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene is a complex organic molecule notable for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in scientific research.
Chemical Structure and Properties
This compound features a unique arrangement of functional groups that contribute to its biological activity. Its molecular formula is and it has a molecular weight of approximately 424.49 g/mol. The structure incorporates multiple aromatic rings and heteroatoms that enhance its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antioxidant Activity : Preliminary studies suggest that the compound can scavenge free radicals, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development.
- Cell Proliferation Modulation : The compound influences cell growth and differentiation in various cell lines.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The binding affinity and specificity are influenced by the structural characteristics of the compound:
- Receptor Interaction : It is hypothesized that the compound interacts with purinergic receptors similar to BzATP triethylammonium salt, a known P2X7 receptor agonist which exhibits high potency compared to ATP .
- Signal Transduction Pathways : The activation of these receptors can trigger downstream signaling cascades that affect cellular functions such as apoptosis and inflammation.
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of the compound using various in vitro assays (e.g., DPPH radical scavenging assay). Results indicated a significant reduction in free radical concentrations when treated with the compound compared to controls.
Case Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit enzymes linked to cancer progression. The results demonstrated a dose-dependent inhibition of specific kinases involved in cell signaling pathways critical for tumor growth.
Data Table: Biological Activity Summary
| Activity Type | Methodology | Findings |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | Significant reduction in free radicals |
| Enzyme Inhibition | Kinase Inhibition Assay | Dose-dependent inhibition observed |
| Cell Proliferation | MTT Assay | Modulation of cell growth in cancer lines |
Q & A
Q. How are reproducibility challenges addressed in scaled-up synthesis?
- Methodological Answer : Document critical process parameters (CPPs) via PAT tools (e.g., NIR spectroscopy). Use DoE (Design of Experiments) to assess batch-to-batch variability. For heterogeneous catalysis, characterize catalyst surfaces with X-ray photoelectron spectroscopy (XPS) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
